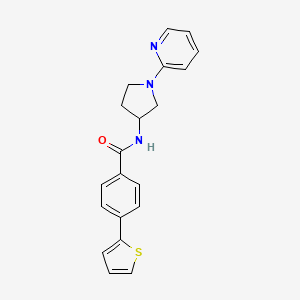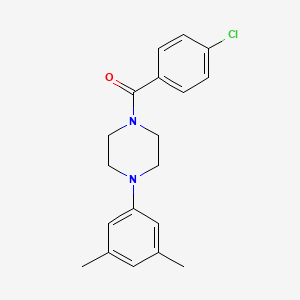
(4-Chlorphenyl)(4-(3,5-Dimethylphenyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O and its molecular weight is 328.84. The purity is usually 95%.
The exact mass of the compound (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Piperazinderivate, wie “(4-Chlorphenyl)(4-(3,5-Dimethylphenyl)piperazin-1-yl)methanon”, wurden aufgrund ihrer breiten klinischen Anwendungen umfassend untersucht . Sie werden in biologisch aktiven Verbindungen für eine Vielzahl von Krankheitszuständen gefunden, wie Antihistaminika, Antiparasitika, Antimykotika, Antibiotika, Antivirale, Antipsychotika, Antidepressiva, Entzündungshemmer, Antikoagulanzien, Antitumormittel und Antidiabetika .
Behandlung neurologischer Erkrankungen
Der Piperazinring ist ein Bestandteil potenzieller Behandlungen für Parkinson- und Alzheimer-Krankheit . Die Fähigkeit von Piperazin, die pharmakokinetischen Eigenschaften einer Arzneimittelsubstanz positiv zu modulieren, macht es zu einem wertvollen Bestandteil bei der Entwicklung dieser Behandlungen .
Anwendungsgebiete von Antibiotika
Piperazinderivate sind bekannte Bestandteile von Antibiotika wie Ciprofloxacin und Ofloxacin . Diese Antibiotika werden zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt.
Psychoaktive Substanzen
Piperazinderivate werden auch als psychoaktive Substanzen verwendet, die illegal zu Freizeitzwecken verwendet werden . Dies ist jedoch ein illegaler Gebrauch und wird nicht empfohlen oder befürwortet.
Antikrebsanwendungen
Inhibitoren des Aldo-Keto-Reduktase-Enzyms AKR1C3, zu denen Piperazinderivate gehören können, sind als potenzielle Medikamente für Leukämie und hormonabhängige Krebserkrankungen von Interesse .
Antivirale Anwendungen
Indolderivate, zu denen Piperazinverbindungen gehören können, wurden als HIV-1-Inhibitoren bewertet . Dies deutet auf eine mögliche Anwendung von “this compound” in der antiviralen Forschung hin.
Wirkmechanismus
Target of Action
The primary target of (4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone is the human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones and is involved in hormone-related cancers and leukemia .
Mode of Action
(4-Chlorophenyl)(4-(3,5-dimethylphenyl)piperazin-1-yl)methanone interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acid residues Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The compound inhibits the AKR1C3 enzyme, which is involved in the conversion of androstenedione to testosterone and estrone to estradiol . By inhibiting this enzyme, the compound can potentially disrupt these hormonal pathways and their downstream effects, which may include the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
The compound’s lipophilic electron-withdrawing substituents and hydrogen bond acceptor were found to be positive for activity , which could suggest favorable absorption and distribution characteristics.
Result of Action
The compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, with an IC50 value of approximately 100nM . This suggests that it could effectively inhibit the activity of the AKR1C3 enzyme and potentially suppress the growth of hormone-dependent cancer cells.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(3,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-15(2)13-18(12-14)21-7-9-22(10-8-21)19(23)16-3-5-17(20)6-4-16/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPIFPIMYGARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)
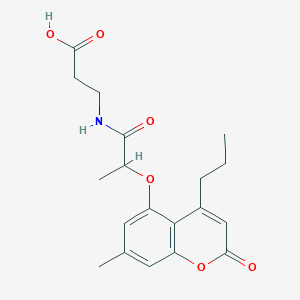

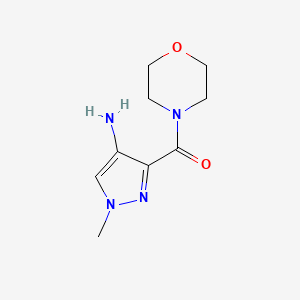
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)
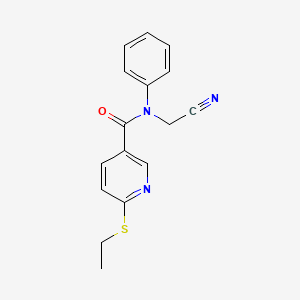


![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)
![(E)-methyl 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2521035.png)

